molecular formula C10H16N3O8P B12925623 [(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate CAS No. 488099-49-6

[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate

Cat. No.: B12925623
CAS No.: 488099-49-6
M. Wt: 337.22 g/mol
InChI Key: KXDMCBPRFZBEMV-JXOAFFINSA-N
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Description

[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate typically involves multiple steps. One common approach is the condensation of a suitable pyrimidine derivative with a protected sugar moiety, followed by deprotection and phosphorylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and context of use .

Properties

CAS No.

488099-49-6

Molecular Formula

C10H16N3O8P

Molecular Weight

337.22 g/mol

IUPAC Name

[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H16N3O8P/c1-4-2-13(10(16)12-8(4)15)9-6(11)7(14)5(21-9)3-20-22(17,18)19/h2,5-7,9,14H,3,11H2,1H3,(H,12,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1

InChI Key

KXDMCBPRFZBEMV-JXOAFFINSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)N

Origin of Product

United States

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